molecular formula C34H34N4O5 B1210271 3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- CAS No. 72939-69-6

3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-

Cat. No. B1210271
CAS RN: 72939-69-6
M. Wt: 578.7 g/mol
InChI Key: GQVAZHASYFESNP-KGFWSFAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13(2)-carboxypyropheophorbide a is a pheophorbide. It is a conjugate acid of a 13(2)-carboxypyropheophorbide a(2-).

Scientific Research Applications

Photodynamic Anticancer Activities

3-Phorbinepropanoic acid, particularly in its form as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, has demonstrated potential in photodynamic therapy (PDT) for cancer treatment. A study by Klimenko et al. (2023) identified this compound in the Pacific brittle star Ophiura sarsii, showing its effectiveness in producing singlet oxygen upon photoinduction and its phototoxicity against triple-negative breast cancer BT-20 cells. This finding suggests the compound's potential as a natural photosensitizer for PDT applications in cancer therapy Klimenko et al., 2023.

Enthalpies and Heat Capacities Studies

Another aspect of 3-Phorbinepropanoic acid research involves its physical and chemical properties. Kustov et al. (2018) conducted a study on the enthalpies and heat capacities of solution of methylpheophorbide, which includes the compound . This research highlights the solvation features of potential photosensitizers, providing insights into their behavior in different environments, which is critical for their application in therapies such as PDT Kustov et al., 2018.

Isolation and Structure Elucidation

The isolation and structure elucidation of 3-Phorbinepropanoic acid are also essential for its application in scientific research. Klimenko et al. (2020) conducted a study that resulted in the isolation of an unusual porphyrin derivative possessing strong cytotoxic activity, identified as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid. This work contributes to the understanding of the structure and potential applications of this compound in targeted anti-cancer therapies Klimenko et al., 2020.

Applications in Breast Cancer and Glioblastoma Models

Further research by Klimenko et al. (2022) explored the use of 3-Phorbinepropanoic acid in photodynamic therapy for breast cancer and glioblastoma models. The study highlighted its potent phototoxicity against various cancer cell lines and its effectiveness in inducing necrotic ablation of brain tumors in a mouse model of glioblastoma. This positions the compound as a promising natural product-based photodynamic therapeutic Klimenko et al., 2022.

properties

CAS RN

72939-69-6

Product Name

3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-

Molecular Formula

C34H34N4O5

Molecular Weight

578.7 g/mol

IUPAC Name

(3R,21S,22S)-22-(2-carboxyethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylic acid

InChI

InChI=1S/C34H34N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43)/t16-,20-,30+/m0/s1

InChI Key

GQVAZHASYFESNP-KGFWSFAHSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C

Other CAS RN

72939-69-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
Reactant of Route 2
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
Reactant of Route 3
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
Reactant of Route 4
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
Reactant of Route 5
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
Reactant of Route 6
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-

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